5-Aminomethyl-1H-pyridin-2-one
Overview
Description
5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H8N2O. It features a pyridinone ring substituted with an aminomethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminomethyl-1H-pyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The pyridinone ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares a similar heterocyclic structure but lacks the aminomethyl group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different applications.
Uniqueness: 5-Aminomethyl-1H-pyridin-2-one is unique due to the presence of both the aminomethyl group and the pyridinone ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Aminomethyl-1H-pyridin-2-one (AMP) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following structural formula:
It features a pyridine ring with an amino group at the 5-position and a carbonyl group at the 2-position, contributing to its unique reactivity and biological properties. The molecular weight of AMP is approximately 140.14 g/mol.
The biological activity of AMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with active sites, potentially leading to inhibition or activation of various biological pathways. The pyridinone ring enhances structural stability and binding affinity, making it a valuable scaffold in drug design.
Anticancer Activity
AMP has shown promising anticancer properties in several studies. For instance, research indicated that derivatives of AMP displayed selective anti-proliferative activity against human leukemia cells (CCRF-CEM) while exhibiting lower toxicity against non-tumorigenic human lung fibroblasts (MRC-5). At a concentration of 50 µM, certain derivatives demonstrated moderate activity against leukemia cells, suggesting potential for further development as anticancer agents .
Antibacterial Properties
AMP also exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria. In one study, various derivatives were tested for their efficacy against Escherichia coli and Bacillus subtilis, with some compounds showing significant inhibitory effects. This highlights the potential use of AMP in developing new antibacterial agents .
Other Biological Activities
Research has explored the use of AMP in synthesizing anticonvulsant and anti-inflammatory agents due to its reactive functional groups. Its structural features make it suitable for creating complex molecules with therapeutic properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of AMP and its derivatives:
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYITCBZGOVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564644 | |
Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-84-1 | |
Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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